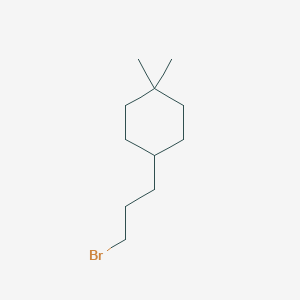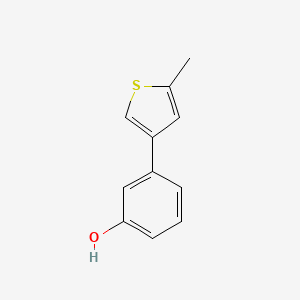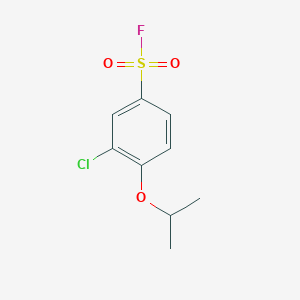
1-Bromo-4-(ethylsulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(ethylsulfanyl)butane is an organic compound with the molecular formula C6H13BrS It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a butane chain, which also contains an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)butane can be synthesized through a multi-step process involving the reaction of 1-butanol with hydrogen bromide to form 1-bromobutane. This intermediate can then undergo further reaction with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetone, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(ethylsulfanyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or amines, to form different substituted products.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used in solvents like dichloromethane.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products include sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
1-Bromo-4-(ethylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)butane involves its reactivity as a haloalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The ethylsulfanyl group can also participate in various chemical reactions, such as oxidation or substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or oxidizing agent used.
Comparación Con Compuestos Similares
1-Bromo-4-(ethylsulfanyl)butane can be compared with other similar compounds, such as:
1-Bromobutane: Lacks the ethylsulfanyl group, making it less versatile in terms of chemical reactivity.
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
1-Iodobutane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in nucleophilic substitution reactions.
The presence of the ethylsulfanyl group in this compound makes it unique, providing additional sites for chemical modification and increasing its utility in various applications.
Propiedades
Fórmula molecular |
C6H13BrS |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
1-bromo-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13BrS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
Clave InChI |
UIJKTMSPDWJMLJ-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)




![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)


